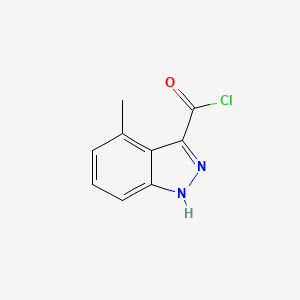

4-Methyl-1H-indazole-3-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-3-2-4-6-7(5)8(9(10)13)12-11-6/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRMSRMJOVUWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NN=C2C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1h Indazole 3 Carbonyl Chloride

Retrosynthetic Analysis of the 4-Methyl-1H-indazole-3-carbonyl Core

Retrosynthetic analysis provides a logical framework for dissecting the target molecule to identify plausible synthetic pathways from simpler, commercially available starting materials. The primary disconnection for 4-Methyl-1H-indazole-3-carbonyl chloride is at the acyl chloride functional group. This bond is readily formed from its corresponding carboxylic acid, identifying 4-Methyl-1H-indazole-3-carboxylic acid as the immediate and crucial precursor.

Further disconnection of the carboxylic acid group at the C-3 position of the indazole ring suggests two main strategies:

Installation of the carboxyl group onto a pre-formed 4-methyl-1H-indazole ring. This could be achieved through methods such as lithiation followed by quenching with carbon dioxide.

Construction of the indazole ring with the C-3 carboxyl or a precursor group already in place. This often involves cyclization reactions of appropriately substituted benzene (B151609) derivatives.

The final disconnection involves the 4-methyl group on the benzene portion of the indazole ring. This points towards starting materials that already possess the required substitution pattern, such as derivatives of 3-methyltoluene (m-xylene), to avoid challenges with regioselectivity in late-stage methylation of the indazole core.

Precursor Synthesis and Functionalization Pathways to 4-Methyl-1H-indazole-3-carboxylic Acid

The synthesis of the key intermediate, 4-Methyl-1H-indazole-3-carboxylic acid, is pivotal. This requires the formation of the bicyclic indazole system with the correct substitution pattern.

Several classical methods exist for the synthesis of the indazole-3-carboxylic acid scaffold, which can be adapted for substituted analogues. google.com

From Isatin (B1672199) Derivatives: One of the earliest methods involves the hydrolysis of isatin (indole-2,3-dione) with a base, followed by diazotization and reduction to form an arylhydrazine intermediate. Subsequent acid-catalyzed cyclization yields the indazole-3-carboxylic acid. google.com

From o-Nitroacetophenone Derivatives: This pathway involves the reduction of the nitro group of an o-nitroacetophenone to an amine, followed by N-acetylation. The resulting N-acetyl-o-aminophenylacetic acid derivative can undergo cyclization using sodium nitrite (B80452) to form the indazole ring. google.com

From Anthranilic Acid Derivatives: A modern approach allows for the synthesis of 1H-indazole-3-carboxylic acid derivatives from simple anthranilic acid amides or esters, providing a more direct route to the core structure. google.com

| Starting Material | Key Steps | General Applicability |

|---|---|---|

| Isatin Derivatives | Base hydrolysis, Diazotization, Reduction, Cyclization | Classic method, suitable for various substitutions. |

| o-Nitroacetophenone Derivatives | Nitro reduction, N-acetylation, Nitrosative cyclization | Versatile for different substitution patterns on the benzene ring. |

| Anthranilic Acid Derivatives | Diazotization and intramolecular cyclization. | More direct and modern approach. |

Introducing a methyl group specifically at the C-4 position of an existing indazole ring via electrophilic substitution (e.g., Friedel-Crafts alkylation) is challenging due to poor regioselectivity and potential N-alkylation. nih.govresearchgate.net Therefore, the most effective strategy is to construct the indazole ring from a starting material that already contains the methyl group at the desired position.

A plausible route starts with 2-nitro-3-methyltoluene . This precursor can be converted into a suitable intermediate for cyclization. The Davis-Beirut reaction , for instance, provides a pathway for forming 2H-indazoles through the N,N-bond forming heterocyclization of o-nitrobenzylamines in the presence of a base. wikipedia.orgnih.gov An appropriately substituted 2-nitrobenzylamine derived from 2-nitro-3-methyltoluene can be cyclized to form the 4-methyl-2H-indazole skeleton. The 2H-indazole can then be functionalized at the C-3 position and exists in tautomeric equilibrium with the desired 1H-indazole. Once the 4-methyl-1H-indazole is formed, the C-3 position can be carboxylated, for example, by deprotonation with a strong base like n-butyllithium followed by reaction with carbon dioxide. bloomtechz.com

Direct Carbonylation Approaches to the Indazole-3-carbonyl Moiety

Directly installing a carbonyl group at the C-3 position of the 4-methyl-1H-indazole ring via C-H activation is a formidable challenge due to the relatively low reactivity of this position in the 1H-tautomer. iucr.org

A more practical "direct" approach involves the carbonylation of a pre-functionalized indazole. This typically uses a palladium-catalyzed carbonylation reaction, a powerful tool for forming carbonyl compounds from aryl halides. chemicalbook.com The synthetic sequence would be:

Synthesis of 4-methyl-1H-indazole.

Halogenation (e.g., iodination or bromination) selectively at the C-3 position to create an intermediate such as 3-iodo-4-methyl-1H-indazole.

Palladium-catalyzed reaction of this intermediate with carbon monoxide (CO) and a suitable nucleophile. If water is used as the nucleophile, this reaction directly yields the target 4-Methyl-1H-indazole-3-carboxylic acid. This method avoids the use of organolithium reagents and offers good functional group tolerance.

Halogenation and Conversion to Acyl Chloride Functionality

The final step in the synthesis is the conversion of the stable 4-Methyl-1H-indazole-3-carboxylic acid into the highly reactive this compound. This transformation is a standard procedure in organic synthesis, typically achieved using specific chlorinating agents.

Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are highly effective reagents for this conversion. The choice between them often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product. researchgate.net

Thionyl Chloride (SOCl₂): This reagent reacts with carboxylic acids to produce the acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. nih.gov A key advantage is that both byproducts are gases, which simplifies the purification of the final product as they can be easily removed from the reaction mixture. wikipedia.org The reaction typically involves heating the carboxylic acid in neat thionyl chloride or in an inert solvent. researchgate.net The mechanism proceeds through a chlorosulfite intermediate, which enhances the hydroxyl group's ability to act as a leaving group. organic-chemistry.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another common reagent that converts carboxylic acids to acyl chlorides. researchgate.net The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), all of which are gaseous and readily removed. nih.gov This reaction is often performed at or below room temperature in an inert solvent like dichloromethane (B109758) (DCM). A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction. researchgate.netnih.gov The DMF catalyst first reacts with oxalyl chloride to form a Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

|---|---|---|

| Reaction Conditions | Typically requires heating (reflux). researchgate.net | Milder conditions, often at room temperature or below. researchgate.net |

| Byproducts | SO₂ (gas), HCl (gas). wikipedia.org | CO₂ (gas), CO (gas), HCl (gas). nih.gov |

| Catalyst | Generally not required. | Catalytic DMF is often used to increase the reaction rate. nih.gov |

| Workup | Simplified due to gaseous byproducts; excess reagent removed by distillation. wikipedia.org | Simplified due to all gaseous byproducts; excess reagent is volatile. nih.gov |

Optimization of Reaction Conditions for High Purity and Yield

The direct conversion of 4-methyl-1H-indazole-3-carboxylic acid to this compound is a standard procedure in organic synthesis. The optimization of this reaction is crucial for achieving high purity and yield, which is essential for subsequent reactions. The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The reaction with thionyl chloride is widely used due to its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. Key parameters for optimization include the reaction temperature, the use of a solvent, and the presence of a catalyst. The reaction is typically performed by refluxing the carboxylic acid in neat thionyl chloride. However, for substrates that may be sensitive to high temperatures, the use of a high-boiling inert solvent such as toluene (B28343) or dichloromethane can allow for better temperature control. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the in situ formation of the Vilsmeier reagent, which is a more potent chlorinating agent.

Oxalyl chloride is another effective reagent that often allows for milder reaction conditions, typically at room temperature in a solvent like dichloromethane. This method also benefits from the addition of a catalytic amount of DMF. The byproducts of this reaction, carbon dioxide (CO), carbon monoxide (CO), and HCl, are also gaseous. The choice between thionyl chloride and oxalyl chloride can depend on the scale of the reaction and the sensitivity of the starting material.

Purification of the resulting this compound is generally achieved by removing the excess chlorinating agent and solvent under reduced pressure. Due to its reactivity, particularly with moisture, the product is typically used immediately in the next synthetic step without extensive purification.

Table 1: Optimization Parameters for the Synthesis of this compound

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Considerations for Optimization |

| Reagent | Excess SOCl₂ or in solvent | 1.1-1.5 equivalents in solvent | Stoichiometry should be carefully controlled to ensure complete conversion while minimizing side reactions. |

| Solvent | Toluene, Dichloromethane (DCM), or neat | Dichloromethane (DCM), Tetrahydrofuran (THF) | Solvent choice depends on reaction temperature and solubility of the starting material. |

| Catalyst | Catalytic N,N-dimethylformamide (DMF) | Catalytic N,N-dimethylformamide (DMF) | The catalyst significantly increases the reaction rate. |

| Temperature | Reflux (typically 60-80 °C) | Room temperature (typically 20-25 °C) | Lower temperatures may be necessary for sensitive substrates to prevent degradation. |

| Reaction Time | 1-4 hours | 1-3 hours | Monitored by techniques such as TLC or the cessation of gas evolution. |

| Work-up | Evaporation of excess reagent and solvent | Evaporation of solvent and byproducts | Performed under anhydrous conditions to prevent hydrolysis of the product. |

Novel Synthetic Routes and Methodological Advancements

Recent advancements in organic synthesis have focused on the development of more efficient and environmentally friendly methods for the construction of heterocyclic compounds like indazoles. These novel routes primarily target the synthesis of the 4-methyl-1H-indazole-3-carboxylic acid precursor.

Palladium-catalyzed reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. In the context of indazole synthesis, palladium-catalyzed intramolecular cyclization reactions represent a significant advancement. These methods often start from readily available precursors and proceed with high efficiency and regioselectivity.

One such approach involves the palladium-catalyzed intramolecular C-H amination of N-aryl-N-acylhydrazines. This strategy allows for the direct formation of the indazole ring system. The starting materials can be synthesized from corresponding anilines and acylating agents. The palladium catalyst, in the presence of an appropriate ligand and oxidant, facilitates the cyclization to form the indazole core. While this method has been demonstrated for a variety of indazole derivatives, its specific application to the synthesis of 4-methyl-1H-indazole-3-carboxylic acid would involve the use of a suitably substituted aniline (B41778) precursor.

Another palladium-catalyzed approach is the intramolecular Ullmann-type coupling reaction. This involves the cyclization of an o-halophenyl hydrazine (B178648) derivative. This method has been shown to be effective for the synthesis of a range of substituted indazoles. The development of this route for 4-methyl-1H-indazole-3-carboxylic acid would require the synthesis of an appropriately substituted o-halophenyl hydrazine precursor.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The synthesis of this compound can be made more environmentally friendly by considering several of these principles.

Use of Safer Solvents: Traditional solvents like dichloromethane are effective but pose environmental and health risks. Exploring greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) for the chlorination reaction could reduce the environmental impact.

Catalysis: The use of catalytic DMF in the chlorination step is an example of catalysis that enhances reaction efficiency and reduces the need for harsher conditions.

Atom Economy: The conversion of the carboxylic acid to the acid chloride with thionyl chloride or oxalyl chloride has good atom economy, as the byproducts are simple gaseous molecules.

Alternative Chlorinating Agents: Research into solid-supported or polymer-bound chlorinating agents could simplify purification and minimize waste. Another greener alternative to traditional chlorinating agents is the use of the Vilsmeier-Haack reagent prepared from less hazardous materials, such as phthaloyl dichloride and DMF. scirp.org This approach can provide the corresponding acid chloride in good yields while avoiding toxic reagents like phosgene (B1210022) or thionyl chloride. scirp.org

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Potential Improvement |

| Prevention of Waste | Use of catalytic reagents to minimize side products. | Development of one-pot syntheses for the indazole core and subsequent chlorination. |

| Atom Economy | High atom economy in the conversion of carboxylic acid to acid chloride. | Exploring synthetic routes with even higher atom economy for the precursor. |

| Less Hazardous Chemical Syntheses | Use of oxalyl chloride under milder conditions compared to high-temperature thionyl chloride reactions. | Replacement of hazardous solvents with greener alternatives. scirp.org |

| Use of Catalysis | Catalytic DMF accelerates the reaction. | Investigation of more efficient and recyclable catalysts. |

Stereochemical Control in this compound Synthesis (if applicable)

The molecule this compound is achiral and does not possess any stereocenters. Therefore, stereochemical control is not a consideration in its direct synthesis. However, it is important to note that this compound is often used as a precursor in the synthesis of chiral molecules, such as certain pharmaceutical agents. In those subsequent reactions, the introduction of chiral reagents or auxiliaries is necessary to control the stereochemistry of the final product. The stereochemical outcome of such reactions is determined by the nature of the chiral auxiliary and the reaction conditions, not by the stereochemistry of the achiral this compound starting material.

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 1h Indazole 3 Carbonyl Chloride

Electrophilic Nature of the Carbonyl Chloride Group

The reactivity of 4-Methyl-1H-indazole-3-carbonyl chloride is fundamentally dictated by the electrophilic character of the carbonyl carbon within the acyl chloride group (-COCl). This electrophilicity arises from the significant polarization of the carbon-oxygen double bond and the carbon-chlorine single bond. Both oxygen and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the central carbonyl carbon, imparting a substantial partial positive charge (δ+) on it. khanacademy.orglibretexts.org

This electron deficiency makes the carbonyl carbon a prime target for attack by nucleophiles—electron-rich species seeking a positive center. The presence of the chlorine atom as a leaving group further enhances this reactivity. Chloride is an effective leaving group because its conjugate acid, hydrochloric acid (HCl), has a low pKa, making the chloride anion (Cl⁻) stable on its own. khanacademy.org Consequently, this compound is a highly reactive acylating agent, poised to undergo reactions where a nucleophile replaces the chloride.

Hydrolysis Pathways and Stability Considerations

Acyl chlorides are highly reactive compounds that are susceptible to hydrolysis. This compound is expected to react readily with water to form the corresponding carboxylic acid, 4-methyl-1H-indazole-3-carboxylic acid, and hydrochloric acid. This reaction is typically rapid and exothermic. The mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to yield the final products.

Due to this reactivity, this compound must be handled under anhydrous conditions to prevent decomposition. Its stability is significantly compromised in the presence of atmospheric moisture. While the indazole core itself is generally stable, studies on related indazole-3-carboxamide compounds show that hydrolysis of functional groups at the 3-position can occur under certain metabolic or chemical conditions. nih.gov This suggests that the primary point of instability for the title compound is the acyl chloride moiety.

Reduction Reactions to Aldehydes and Alcohols

The carbonyl group of this compound can be reduced to yield either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to Aldehydes: The partial reduction of an acyl chloride to an aldehyde requires the use of a mild and selective reducing agent to prevent over-reduction to the alcohol. A classic method is the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline-sulfur). A more common laboratory method involves the use of sterically hindered hydride reagents, such as lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃], which is less reactive than lithium aluminum hydride (LiAlH₄) and typically stops the reduction at the aldehyde stage.

Reduction to Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), will reduce the acyl chloride directly to the corresponding primary alcohol, (4-methyl-1H-indazol-3-yl)methanol. The reaction with LiAlH₄ is vigorous and proceeds through the intermediate aldehyde, which is immediately reduced further. Typically, the acyl chloride is added to a solution of the hydride reagent in an anhydrous ether solvent, followed by an aqueous workup to quench the reaction and protonate the resulting alkoxide.

| Desired Product | Reagent(s) | Reaction Name/Type |

| 4-Methyl-1H-indazole-3-carbaldehyde | LiAlH(O-t-Bu)₃ or H₂/Pd(BaSO₄), quinoline | Partial Reduction |

| (4-Methyl-1H-indazol-3-yl)methanol | LiAlH₄ or NaBH₄ | Full Reduction |

Chemo- and Regioselective Considerations in Reactions of this compound

The reactivity of this compound is governed by two main reactive sites: the highly electrophilic acyl chloride group and the nucleophilic nitrogen atoms of the indazole ring.

Chemoselectivity: In most reactions with nucleophiles (e.g., alcohols, amines, thiols), the acyl chloride group is overwhelmingly the most reactive site. Nucleophilic acyl substitution at the C3-carbonyl is the dominant reaction pathway, demonstrating high chemoselectivity. This is because the carbonyl carbon is rendered highly electrophilic by the two adjacent electron-withdrawing groups (the indazole ring and the chlorine atom).

Regioselectivity: The concept of regioselectivity becomes important when considering reactions that could involve the indazole ring itself. The indazole ring possesses two nitrogen atoms, N1 and N2, and can exist in tautomeric forms. nih.gov In the presence of a base, the N-H proton can be removed, creating an indazolide anion. This anion is a bidentate nucleophile, with potential reactivity at both N1 and N2.

Studies on the alkylation of substituted indazoles have shown that the outcome of N1 versus N2 substitution is highly dependent on reaction conditions, such as the base, solvent, and electrophile used. nih.govbeilstein-journals.org For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of a cesium base can favor N1 substitution through a chelation mechanism involving the C3-ester group. nih.govbeilstein-journals.org While this compound is an electrophile, these principles are relevant if the compound is subjected to conditions where it could react with itself (e.g., polymerization under basic conditions) or with another nucleophilic indazole. However, for reactions with external nucleophiles, the primary regioselectivity concern is the attack at the carbonyl carbon, not the indazole ring.

Investigation of Unusual Reactivity Profiles and Side Reactions

While the primary reactions of this compound are predictable nucleophilic acyl substitutions, several side reactions or unusual reactivity profiles could be envisioned under specific conditions.

Self-Condensation/Polymerization: In the presence of a strong, non-nucleophilic base, deprotonation of the indazole N-H could occur. The resulting indazolide anion could then act as a nucleophile, attacking the acyl chloride of another molecule. This could lead to the formation of dimers or oligomers linked by an N-acyl bond. The regioselectivity of this N-acylation (N1 vs. N2) would be a key question, analogous to N-alkylation studies. nih.govbeilstein-journals.org

Ring-Opening Reactions: Although the indazole ring is generally stable, extremely harsh conditions (e.g., strong acids or bases at high temperatures) could potentially lead to degradation or rearrangement of the heterocyclic core.

Decarbonylation: While not common for acyl chlorides under typical laboratory conditions, decarbonylation (loss of CO) to form 3-chloro-4-methyl-1H-indazole can sometimes be induced photochemically or with transition metal catalysts. This would be considered an unusual and non-standard reaction pathway.

Reactions involving the 4-Methyl Group: The methyl group on the benzene (B151609) ring is generally unreactive. However, under radical conditions or with very strong bases (which could potentially deprotonate the methyl group via benzylic activation), side reactions could occur at this position, though these are highly unlikely under conditions used for acyl chloride transformations.

Applications As a Synthetic Intermediate in Complex Molecule Construction

Construction of Advanced Indazole Scaffolds and Ring Systems

The indazole nucleus is a prominent scaffold in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. nih.gov 4-Methyl-1H-indazole-3-carbonyl chloride is a key starting material for elaborating upon the basic indazole structure to create more complex and functionally diverse ring systems.

The reactivity of the carbonyl chloride allows for the introduction of various substituents at the 3-position of the indazole ring. This is a critical step in building advanced scaffolds. For instance, reaction with amines or alcohols leads to the formation of amides and esters, respectively. These functional groups can then be further modified or can participate in subsequent cyclization reactions to form fused heterocyclic systems. This approach provides a modular and efficient way to access novel indazole-based architectures that are of significant interest in drug discovery. researchgate.net

Role in Multi-component Reactions for Library Synthesis

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of large and diverse libraries of compounds. nih.gov These reactions, where three or more reactants combine in a single step to form a product containing substantial parts of all the starting materials, are highly atom-economical and efficient. researchgate.net

While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided search results, its reactive nature makes it a suitable candidate for such transformations. The carbonyl chloride functionality can readily react with nucleophiles, such as those generated in situ during MCRs, to incorporate the 4-methyl-1H-indazole moiety into the final product. This would enable the one-pot synthesis of complex molecules with a high degree of structural diversity, which is highly desirable for high-throughput screening and the discovery of new bioactive compounds.

Precursor to Structurally Diverse Heterocyclic Compounds

Beyond the construction of advanced indazole scaffolds, this compound is a versatile precursor for a wide range of other heterocyclic compounds. The indazole ring itself can be considered a privileged scaffold in medicinal chemistry. researchgate.net

The carbonyl chloride group can be transformed into various other functional groups, which can then be utilized in cyclization reactions to form new rings. For example, conversion to an aldehyde or ketone would allow for participation in reactions like the Paal-Knorr synthesis to form pyrroles or furans, or in condensation reactions to form pyrimidines or other nitrogen-containing heterocycles. The ability to use this single precursor to access a multitude of different heterocyclic systems highlights its importance in synthetic organic chemistry.

Derivatization for Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies are fundamental to the process of drug discovery and development. nbinno.com These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity and physicochemical properties. nbinno.com

This compound is an ideal starting point for SPR studies centered on the indazole scaffold. The ease with which the carbonyl chloride can be reacted with a wide variety of amines and alcohols allows for the rapid synthesis of large libraries of amides and esters with diverse substituents. nih.gov This enables researchers to systematically explore the chemical space around the indazole core and to identify key structural features that are important for biological activity. nih.gov This systematic approach is crucial for optimizing lead compounds and for developing new drugs with improved efficacy and safety profiles.

Synthetic Utility in the Preparation of Precursors for Pharmaceutically Relevant Indazole Derivatives

The indazole core is a key component of many drugs and clinical candidates. researchgate.netnih.gov this compound plays a vital role in the synthesis of precursors for these important pharmaceutical compounds.

Synthesis of Indazole-3-carboxamides and Esters

Indazole-3-carboxamides and esters are important classes of compounds with a wide range of biological activities. researchgate.netnih.gov For example, certain indazole-3-carboxamide derivatives have shown potent activity as inhibitors of p21-activated kinase 1 (PAK1), a target for anticancer drug discovery. nih.gov Others have been identified as selective serotonin (B10506) 5-HT4 receptor ligands. nih.gov

The synthesis of these compounds is often achieved by reacting an indazole-3-carboxylic acid with an appropriate amine or alcohol in the presence of a coupling agent. However, the use of this compound offers a more direct and efficient route. The high reactivity of the acid chloride allows for the direct formation of the amide or ester bond without the need for coupling agents, often leading to higher yields and simpler purification procedures. researchgate.net

Table 1: Examples of Biologically Active Indazole-3-carboxamide Derivatives

| Compound Class | Biological Target/Activity | Reference |

|---|---|---|

| 1H-Indazole-3-carboxamides | p21-activated kinase 1 (PAK1) inhibitors | nih.gov |

| 1H-Indazole-3-carboxamides | Serotonin 5-HT4 receptor ligands | nih.gov |

Integration into Modular Synthesis Strategies

Modular synthesis is a powerful strategy in drug discovery that involves the assembly of complex molecules from a set of pre-synthesized building blocks or "modules." This approach allows for the rapid and efficient synthesis of large libraries of compounds with a high degree of structural diversity.

This compound is an excellent example of a modular building block. The 4-methyl-1H-indazole core represents one module, and the reactive carbonyl chloride group provides a convenient handle for attaching other modules. This allows for the systematic variation of different parts of the molecule, which is essential for optimizing its biological activity and physicochemical properties. This modular approach is particularly well-suited for the synthesis of libraries of compounds for high-throughput screening and for the rapid exploration of structure-activity relationships.

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation and Product Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Methyl-1H-indazole-3-carbonyl chloride in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals. ipb.pt

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton, and the methyl group protons. The aromatic region would likely display three signals corresponding to H5, H6, and H7. Their specific chemical shifts and coupling patterns are influenced by the electron-withdrawing carbonyl chloride group at position 3 and the electron-donating methyl group at position 4. A broad singlet for the N-H proton is anticipated at a downfield chemical shift, while the methyl protons would appear as a sharp singlet in the upfield region. researchgate.netchemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the acyl chloride group, which is expected at a significantly downfield shift (typically 160-180 ppm), and the carbons of the indazole ring system. ucalgary.cawiley-vch.de The methyl carbon will appear at a characteristic upfield chemical shift.

2D NMR: To resolve ambiguities and confirm connectivity, a series of 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of the aromatic protons (e.g., H5 to H6, and H6 to H7).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms, allowing for the straightforward assignment of protonated carbons in the indazole ring and the methyl group. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying long-range (2-3 bond) correlations between protons and carbons. It allows for the assignment of quaternary (non-protonated) carbons, such as C3, C3a, C4, and C7a. For instance, correlations from the methyl protons to C3, C4, and C5 would definitively confirm the position of the methyl group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations that can help confirm the regiochemistry and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 (N-H) | ~13-14 (broad s) | - | H1 to C3, C7a |

| 3 (C=O) | - | ~160-165 | - |

| 3a | - | ~122-125 | - |

| 4 (C-CH₃) | - | ~120-123 | - |

| 4-CH₃ | ~2.5 (s, 3H) | ~10-12 | H-CH₃ to C3a, C4, C5 |

| 5 | ~7.1 (d) | ~128-130 | H5 to C3a, C4, C7 |

| 6 | ~7.4 (t) | ~125-127 | H6 to C4, C7a |

| 7 | ~7.6 (d) | ~110-112 | H7 to C3a, C5 |

| 7a | - | ~140-142 | - |

Note: Predicted values are based on data for similar indazole structures and are solvent-dependent. nih.govrsc.orgnih.gov s = singlet, d = doublet, t = triplet.

NMR spectroscopy serves as an invaluable tool for real-time or quasi-real-time monitoring of the synthesis of this compound, for instance, from the corresponding carboxylic acid. By taking periodic samples from the reaction mixture, the progress can be tracked by observing the disappearance of the starting material's signals (e.g., the carboxylic acid OH proton) and the concurrent appearance and increase in the intensity of the product's characteristic peaks. nih.gov

Furthermore, ¹H NMR is a highly effective method for assessing the purity of the final product. The integration of signals allows for the quantification of impurities, such as residual solvents or unreacted starting materials. The presence of any unexpected signals can indicate the formation of byproducts, prompting further investigation and purification.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. d-nb.infowikipedia.org

High-resolution mass spectrometry is essential for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass with high precision (typically to four or more decimal places), HRMS can provide an exact elemental composition. rsc.orgnih.gov For the target compound, C₉H₇ClN₂O, the calculated monoisotopic mass can be compared to the experimentally measured mass. This high degree of accuracy helps to differentiate the compound from other molecules that may have the same nominal mass but a different elemental formula. wiley-vch.de

In addition to determining the molecular weight, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), causes the molecular ion to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to elucidate the structure. wikipedia.org

For this compound, the fragmentation is expected to be dominated by pathways characteristic of acyl chlorides and the stable indazole core. ucalgary.ca A primary and often highly abundant fragmentation would be the loss of the chlorine radical (Cl•) to form a stable acylium ion. ucalgary.calibretexts.org Subsequent fragmentation could involve the neutral loss of carbon monoxide (CO) from the acylium ion. Other fragments may arise from the cleavage of the indazole ring itself. rsc.orgd-nb.info

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₉H₇ClN₂O)

| m/z Value (Predicted) | Ion/Fragment Structure | Description |

|---|---|---|

| 194/196 | [M]⁺• | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| 159 | [M - Cl]⁺ | Loss of chlorine; likely base peak (Acylium ion) |

| 131 | [M - Cl - CO]⁺ | Loss of chlorine followed by loss of carbon monoxide |

| 130 | [C₈H₆N₂]⁺• | Fragment from indazole ring cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, comprising both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. ksu.edu.samdpi.com These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. ksu.edu.saamericanpharmaceuticalreview.com

For this compound, the most diagnostic absorption in the IR spectrum is the intense carbonyl (C=O) stretching vibration of the acyl chloride functional group. This band is expected to appear at a characteristically high wavenumber, typically around 1800 cm⁻¹, which distinguishes it from other carbonyl compounds like amides or esters. ucalgary.ca Other expected IR absorptions include a broad N-H stretch for the indazole ring, C-H stretching vibrations for the aromatic and methyl groups, and various C=C and C=N ring stretching modes in the fingerprint region (1600-1400 cm⁻¹). wiley-vch.dersc.orgd-nb.info

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group/Vibration | Predicted Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| N-H Stretch | 3100-3300 (broad) | IR (Medium) |

| Aromatic C-H Stretch | 3000-3100 | IR (Medium), Raman (Strong) |

| Aliphatic C-H Stretch (Methyl) | 2850-2960 | IR (Medium), Raman (Medium) |

| C=O Stretch (Acyl Chloride) | ~1800 | IR (Very Strong) |

| C=C / C=N Ring Stretch | 1450-1620 | IR (Medium-Strong), Raman (Strong) |

| C-Cl Stretch | 650-850 | IR (Medium) |

X-ray Crystallography for Definitive Structural Determination of Derivatives

X-ray crystallography stands as an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. For derivatives synthesized from the highly reactive precursor, this compound, this method provides definitive proof of structure, elucidating not only the connectivity of atoms but also their precise spatial arrangement, including conformation and stereochemistry. While the parent acyl chloride is generally too reactive for single-crystal X-ray analysis, its stable, crystalline derivatives, such as amides and esters, are ideal candidates for this technique.

The structural insights gained from X-ray crystallography are crucial in medicinal chemistry and materials science, where a molecule's function is intrinsically linked to its shape and intermolecular interactions. By analyzing the crystal structure of a derivative, researchers can confirm the outcome of a synthetic step, understand the molecule's conformational preferences, and study non-covalent interactions like hydrogen bonding and π-stacking, which govern the crystal packing and can influence physical properties like solubility and melting point.

A pertinent example that illustrates the power of this technique within the indazole family is the structural analysis of 1-Methyl-1H-indazole-3-carboxylic acid, a closely related precursor and potential hydrolysis product of the corresponding acyl chloride. researchgate.netnih.gov A single-crystal X-ray diffraction study provided a comprehensive structural characterization of this compound. researchgate.netnih.gov The analysis revealed that the asymmetric unit of the crystal contains two independent molecules. nih.gov A key finding from the study was the formation of inversion dimers in the crystal lattice, where two molecules are linked by strong O—H⋯O hydrogen bonds between their carboxylic acid groups. researchgate.netnih.gov

The detailed crystallographic data obtained from such an analysis provides a wealth of precise structural information.

Interactive Table 1: Crystal Data and Structure Refinement for 1-Methyl-1H-indazole-3-carboxylic acid researchgate.netnih.gov

You can sort the data by clicking on the headers.

| Parameter | Value |

| Empirical Formula | C₉H₈N₂O₂ |

| Formula Weight | 176.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| Volume (ų) | 1672.7 (6) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg/m³) | 1.399 |

| R-factor | 0.058 |

| wR-factor | 0.143 |

This level of detailed, three-dimensional structural data is indispensable. It validates molecular structures proposed by other spectroscopic methods (like NMR and IR spectroscopy) and provides a solid foundation for structure-activity relationship (SAR) studies. For instance, in the development of kinase inhibitors based on the 1H-indazole-3-carboxamide scaffold, knowing the precise orientation of substituents is critical for optimizing interactions with the target protein. nih.gov The crystallographic data confirms bond lengths, angles, and torsion angles, providing the exact geometry required for accurate computational modeling and rational drug design. nih.gov Therefore, X-ray crystallography is a cornerstone technique for the definitive structural characterization of novel derivatives originating from this compound.

Computational and Theoretical Studies of 4 Methyl 1h Indazole 3 Carbonyl Chloride

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules like 4-Methyl-1H-indazole-3-carbonyl chloride. dergipark.org.tr These computational methods provide deep insights into the molecule's geometric structure, stability, and electronic landscape. By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometry, vibrational frequencies, and a host of electronic descriptors that govern the compound's reactivity.

For indazole derivatives, DFT calculations are commonly performed using basis sets like B3LYP/6-311+ to analyze physicochemical properties and electrostatic potentials. nih.gov Such studies are foundational for understanding the behavior of the molecule in chemical reactions and its interactions with other chemical species.

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. dergipark.org.tr A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more polarizable and reactive. dergipark.org.tr In studies of various indazole derivatives, DFT computations have been used to calculate these energy gaps to predict their relative stabilities. nih.govrsc.org

Table 1: Representative Frontier Orbital Energies for Indazole Derivatives (Illustrative Data) This table presents hypothetical, yet representative, values to illustrate the concept for this compound based on related structures.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Electron-donating capacity, primarily located on the indazole ring system. |

| LUMO | -1.95 | Electron-accepting capacity, likely centered on the carbonyl chloride group and the pyrazole (B372694) ring. |

| Energy Gap (ΔE) | 4.90 | Indicates moderate reactivity and stability. |

Atomic Charges and Reactivity Descriptors (e.g., Fukui Indices, NBO Analysis)

To gain a more detailed picture of electron distribution and reactive sites, computational chemists employ methods like Natural Bond Orbital (NBO) analysis and calculate reactivity descriptors such as Fukui indices.

NBO Analysis: NBO analysis provides a chemically intuitive view of electron density distribution by localizing orbitals into lone pairs, bonding pairs, and antibonding orbitals. This method allows for the calculation of atomic charges and the study of hyperconjugative interactions, which contribute to molecular stability. researchgate.net For instance, NBO analysis on indazole-3-carboxamide derivatives has identified strong stabilization interactions, such as an electron donation from a nitrogen lone pair (LP) to an adjacent antibonding orbital, which enhances delocalization within the indazole ring. researchgate.netdntb.gov.ua For this compound, NBO analysis would be expected to reveal significant positive charge on the carbonyl carbon, making it a primary site for nucleophilic attack.

Fukui Indices: These descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Derived from changes in electron density upon the addition or removal of an electron, the Fukui functions highlight regions where the molecule is most susceptible to attack. In studies on the regioselective alkylation of indazole carboxylates, Fukui indices calculated via NBO analysis have been used to support proposed reaction pathways by quantifying the nucleophilicity of the N-1 and N-2 atoms. nih.govsemanticscholar.org

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy profiles of these transformations.

Elucidation of Reaction Pathways and Energy Barriers

By modeling the reactants, transition states, and products, DFT calculations can elucidate the step-by-step mechanism of a reaction. A key aspect of this analysis is the location of the transition state (TS)—the highest energy point along the reaction coordinate—and the calculation of the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. For reactions involving indazoles, such as N-alkylation or acylation, computational studies can compare different possible pathways to determine the most energetically favorable route. nih.gov This provides a theoretical foundation for understanding experimental observations.

Computational Studies of Regioselectivity in Acylation Reactions

Indazole rings possess two nitrogen atoms (N-1 and N-2) that can be functionalized, leading to the issue of regioselectivity. Acylation of 1H-indazoles can produce either N-1 or N-2 acyl indazoles. Experimental studies have shown that the outcome can be influenced by reaction conditions, with thermodynamic control often favoring the N-1 isomer. d-nb.info

Computational studies can predict this regioselectivity by calculating the energies of the N-1 and N-2 substituted products and the transition states leading to them. DFT calculations on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, for example, have shown that chelation effects and non-covalent interactions can be the driving forces for the observed regioselectivity. nih.govbeilstein-journals.org For the acylation of this compound, theoretical calculations could similarly predict whether the N-1 or N-2 acylated product is more stable and which pathway has a lower activation energy, thus explaining the observed or predicted product ratio. researchgate.net

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It is plotted on the molecule's electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) that are susceptible to electrophilic attack. rsc.org Blue regions indicate positive electrostatic potential, found in electron-poor areas (e.g., acidic hydrogen atoms or electrophilic carbons), which are prone to nucleophilic attack. rsc.org Green areas represent neutral or nonpolar regions.

For this compound, an MESP analysis would be expected to show:

Negative Potential (Red): Concentrated around the carbonyl oxygen atom and, to a lesser extent, the N-2 atom of the indazole ring, highlighting these as key sites for interaction with electrophiles or hydrogen bond donors. rsc.orgmdpi.com

Positive Potential (Blue): A significant positive potential on the carbonyl carbon, confirming its high electrophilicity and susceptibility to attack by nucleophiles. Positive potential would also be found around the N-H proton. researchgate.net

This visual map of charge distribution provides crucial insights that complement the orbital and atomic charge analyses, offering a comprehensive picture of the molecule's reactivity. dergipark.org.tr

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

The biological activity and chemical reactivity of derivatives of this compound are intrinsically linked to their three-dimensional structure and conformational flexibility. Computational techniques such as conformational analysis and molecular dynamics (MD) simulations are crucial for understanding these aspects.

Conformational Analysis:

Derivatives of this compound, particularly amides formed by the reaction of the carbonyl chloride group, possess multiple rotatable bonds. The orientation of the substituent attached to the carbonyl group relative to the indazole ring system can significantly influence the molecule's properties. Conformational analysis aims to identify the most stable, low-energy conformations (conformers) of these molecules.

This is typically achieved by systematically rotating the key dihedral angles and calculating the potential energy of the resulting structures using quantum mechanics (QM) methods, often based on Density Functional Theory (DFT), or less computationally expensive molecular mechanics (MM) force fields. For instance, in a hypothetical amide derivative, the rotation around the C3-carbonyl bond and the carbonyl-nitrogen bond would be critical. The results of such an analysis can reveal the preferred spatial arrangement of the molecule, which is vital for understanding its interaction with biological targets.

Molecular Dynamics (MD) Simulations:

While conformational analysis provides a static picture of stable conformers, MD simulations offer insights into the dynamic behavior of these molecules in a simulated physiological environment (e.g., in a solvent like water). researchgate.netnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For derivatives of this compound, an MD simulation could reveal:

The stability of different conformations over time.

The transitions between different conformational states.

The flexibility of different parts of the molecule.

The nature of interactions with solvent molecules.

Such simulations are particularly valuable in drug design, where understanding how a molecule behaves in the dynamic environment of a protein's active site is essential. researchgate.net For example, a 100-nanosecond MD simulation could assess the stability of a ligand-protein complex, providing detailed information on the interactions at an atomic level. nih.gov

Table 1: Hypothetical Dihedral Angles for a Low-Energy Conformer of an Amide Derivative

| Dihedral Angle | Atoms Involved | Predicted Value (Degrees) |

| τ1 | N2-N1-C7a-C4 | 179.8 |

| τ2 | C3a-C3-C(O)-N | -175.2 |

| τ3 | C3-C(O)-N-R | 178.5 |

This interactive table presents hypothetical data from a DFT-based conformational analysis of a generic amide derivative of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are increasingly used to predict spectroscopic parameters, aiding in the structural elucidation and characterization of newly synthesized compounds. researchgate.net

NMR Chemical Shift Prediction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. nih.gov Predicting NMR chemical shifts computationally can help in assigning experimental spectra, distinguishing between isomers, and confirming proposed structures. researchgate.netmdpi.com The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT calculations. acs.org

The process involves:

Optimizing the molecular geometry of this compound or its derivatives at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). acs.org

Performing a GIAO calculation on the optimized structure to compute the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C).

Converting the calculated shielding constants to chemical shifts by referencing them against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Recent advancements also utilize machine learning and deep neural networks, trained on large datasets of experimental NMR data, to predict chemical shifts with high accuracy. nih.govnih.gov These methods can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm in various solvents. nih.gov

IR Frequencies Prediction:

Infrared (IR) spectroscopy identifies functional groups in a molecule by their characteristic vibrational frequencies. Computational frequency calculations, usually performed alongside geometry optimization, can predict the IR spectrum. The calculation provides the vibrational frequencies and their corresponding intensities. For this compound, this would be particularly useful for identifying the characteristic stretching frequency of the carbonyl chloride group (C=O), which is expected to be in a specific region of the spectrum. Comparing the predicted spectrum with the experimental one can provide strong evidence for the compound's identity.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Nucleus/Bond | Predicted Value |

| ¹H NMR Chemical Shift | H (on C5) | ~7.5 ppm |

| ¹³C NMR Chemical Shift | C=O | ~165 ppm |

| IR Frequency | C=O stretch | ~1780 cm⁻¹ |

This interactive table shows hypothetical spectroscopic parameters predicted using DFT calculations.

Rational Design of Derivatives and Reaction Conditions

Computational studies are integral to the rational design of novel molecules and the optimization of reaction conditions. By predicting the properties and reactivity of virtual compounds, researchers can prioritize synthetic efforts, saving time and resources.

Design of Derivatives:

Starting from the this compound scaffold, computational tools can be used to design new derivatives with desired properties. For instance, in the context of drug discovery, molecular docking can be used to screen a virtual library of potential derivatives against a biological target. researchgate.netnih.gov This process involves:

Defining a library of virtual compounds by computationally modifying the parent structure.

Docking each derivative into the active site of a target protein.

Scoring the binding poses based on factors like binding energy and intermolecular interactions.

Derivatives that show promising docking scores can then be prioritized for synthesis and experimental testing. nih.gov This approach has been successfully applied to design various indazole derivatives as potent inhibitors for specific biological targets. nih.govmdpi.com

Modeling Reaction Conditions:

Theoretical calculations can also shed light on reaction mechanisms and help optimize conditions. For the reactions of this compound, such as its conversion to amides or esters, DFT calculations can be used to:

Model the reaction pathway, identifying transition states and intermediates.

Calculate activation energies to predict reaction rates.

Study the effect of different solvents or catalysts on the reaction profile.

Future Directions and Emerging Research Avenues in 4 Methyl 1h Indazole 3 Carbonyl Chloride Chemistry

Exploration of Untapped Reactivity Profiles

While the acyl chloride functional group is well-understood to react readily with a wide range of nucleophiles to form amides, esters, and ketones, future research can delve into more nuanced and untapped reactivity profiles for 4-Methyl-1H-indazole-3-carbonyl chloride.

One promising avenue is the exploration of umpolung strategies . Conventionally, the C3-position of the indazole ring has low nucleophilicity, making direct C3-alkylation challenging. nih.gov By employing N-activated indazole derivatives, it is possible to reverse the polarity of this position, turning it into an electrophilic site. nih.gov Future work could investigate the transformation of this compound into derivatives that facilitate this polarity reversal, thereby enabling novel C3-C bond formations that are otherwise difficult to achieve.

Another area of interest is its participation in pericyclic reactions . The indazole core, with its fused aromatic system, could be modified to participate in cycloadditions or electrocyclic reactions under thermal or photochemical conditions. Research could focus on designing derivatives from the carbonyl chloride that enhance the diene or dienophile character of the indazole system, opening pathways to complex polycyclic structures.

Furthermore, the development of multicomponent reactions involving this compound as a key building block could lead to the rapid assembly of molecular complexity. Designing one-pot procedures where the acyl chloride sequentially or simultaneously reacts with multiple other reagents would provide efficient access to diverse libraries of indazole-based compounds, which is highly valuable for drug discovery screening.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are prime candidates for integration with modern, high-throughput technologies like flow chemistry and automated synthesis.

Automated Synthesis Platforms: The demand for large libraries of compounds for high-throughput screening in drug discovery necessitates the use of automated synthesis. nih.gov Platforms that can perform multi-step syntheses are becoming increasingly sophisticated. researchgate.netyoutube.com this compound is an ideal building block for such systems. Future work will involve programming these platforms to utilize this intermediate in reaction cascades, coupling it with a diverse set of nucleophiles (amines, alcohols, etc.) stored in reagent cartridges to rapidly generate large, targeted libraries of indazole-3-carboxamides and esters. This acceleration of the synthesis-purification-analysis cycle will significantly shorten discovery timelines.

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | On-demand synthesis from 4-methyl-1H-indazole-3-carboxylic acid and immediate downstream reactions. | Enhanced safety, improved reproducibility, scalability, precise control over reaction conditions. acs.orgrsc.org |

| Automated Synthesis | Use as a central building block in robotic platforms for generating large libraries of derivatives. | High-throughput synthesis, rapid lead optimization, reduced manual error. nih.govresearchgate.net |

Development of Novel Catalytic Systems for Synthesis and Transformation

Transition-metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, and future research on this compound will undoubtedly leverage and expand this area.

A key focus will be on the C–H functionalization of the indazole core. While the C3 position is occupied, the C5, C6, and C7 positions on the benzene (B151609) ring are available for modification. Developing novel catalytic systems based on metals like rhodium, palladium, or copper could enable the direct and regioselective introduction of aryl, alkyl, or other functional groups. nih.govrsc.orgacs.org This would allow for the late-stage diversification of complex molecules derived from this compound, providing access to a wider range of chemical space.

Additionally, new catalytic methods could be developed to transform the derivatives of the carbonyl chloride. For instance, after converting the acyl chloride to an amide or ketone, the carbonyl group itself could act as a directing group for ortho-C–H activation on a substituent. This would enable the construction of intricate, fused-ring systems. Catalysts based on cobalt and rhodium have shown promise in such cyclization cascades. acs.orgnih.govrsc.org

The table below summarizes transition metals used in indazole functionalization that could be applied to derivatives of this compound.

| Catalyst Metal | Reaction Type | Potential Application |

| Rhodium (Rh) | C–H Activation / Annulation | Direct functionalization of the indazole benzene ring; Synthesis of polycyclic derivatives. nih.govrsc.org |

| Palladium (Pd) | Cross-Coupling / C-H Arylation | Introduction of aryl and heteroaryl groups at various positions on the indazole scaffold. acs.orgresearchgate.net |

| Copper (Cu) | C-N Bond Formation / Amination | Synthesis of N-substituted indazoles and other nitrogen-containing derivatives. rsc.orgnih.govtandfonline.comtandfonline.com |

| Cobalt (Co) | C–H Functionalization / Cyclization | One-step synthesis of complex, fused indazole systems. nih.gov |

Potential in Materials Science Applications

While indazoles are primarily known for their pharmaceutical applications, emerging research points to their potential in materials science. Derivatives of this compound could serve as key precursors for novel functional materials.

A particularly promising area is in the development of Organic Light-Emitting Diodes (OLEDs) . Certain N-heterocyclic compounds, including derivatives of indazole, have been investigated as precursors for OLED materials. nih.govresearchgate.net The indazole core can be incorporated into larger conjugated systems that exhibit desirable photophysical properties, such as thermally activated delayed fluorescence (TADF). rsc.org By reacting this compound with suitable aromatic amines or other chromophores, novel emitters or host materials could be synthesized. The methyl group can be used to tune solubility and solid-state packing, which are critical for device performance. Research in this area would involve synthesizing a range of derivatives and characterizing their photoluminescent and electroluminescent properties.

Beyond OLEDs, the rigid, aromatic structure of the indazole ring makes it an attractive component for conductive polymers or porous organic frameworks (POFs) . Polymerization of appropriately functionalized derivatives of this compound could lead to materials with interesting electronic or gas-adsorption properties.

Challenges and Opportunities in the Synthesis and Utilization of Indazole-3-carbonyl Chlorides

Despite the potential, significant challenges remain in the chemistry of indazole-3-carbonyl chlorides, which also present opportunities for innovation.

Challenges:

Synthesis of Precursors: The synthesis of the starting material, 4-methyl-1H-indazole-3-carboxylic acid, can be low-yielding and require multiple steps, which is a common issue for substituted indazoles. nih.govresearchgate.net Developing more efficient and scalable routes to this precursor is crucial for its widespread application.

Stability: Acyl chlorides are inherently reactive and sensitive to moisture. Handling and storing this compound requires careful, anhydrous conditions, which can be a practical limitation.

Opportunities:

Versatile Building Block: The high reactivity of the acyl chloride group is a major opportunity. fiveable.me It serves as a powerful electrophilic handle, enabling reliable bond formation with a vast array of nucleophiles to create diverse libraries of molecules for biological screening.

Medicinal Chemistry Scaffolding: The indazole core is a proven pharmacophore. This compound provides a direct route to novel indazole-3-carboxamides, a class of compounds frequently explored for various therapeutic targets, including kinases and other enzymes. mdpi.com

Addressing Synthetic Hurdles: The challenges in regioselectivity and synthesis provide opportunities for the development of novel synthetic methods. Research into new directing groups, catalysts, and reaction conditions that provide high regioselectivity for N1 or N2 functionalization would be a significant contribution to heterocyclic chemistry. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Methyl-1H-indazole-3-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves converting the corresponding carboxylic acid derivative (e.g., 4-Methyl-1H-indazole-3-carboxylic acid) to the acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. For example, outlines a chlorination procedure using SOCl₂ for similar imidazole derivatives, yielding a chlorinated product with high purity . Reflux time, solvent choice (e.g., anhydrous dichloromethane), and stoichiometric ratios (excess SOCl₂) are critical for maximizing yield. Post-reaction purification via vacuum distillation or recrystallization (e.g., from isopropyl alcohol, as in ) ensures removal of residual reagents .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure, with characteristic peaks for the indazole ring (e.g., aromatic protons at δ 7.4–8.1 ppm) and the carbonyl chloride group (δ ~160–170 ppm for ¹³C) .

- X-ray Crystallography : demonstrates the use of single-crystal X-ray diffraction to resolve the molecular geometry and hydrogen-bonding interactions in analogous indazole derivatives, providing precise bond-length and angle data .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as those described in , can model the electronic structure of the compound. For example, hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) can predict electrophilic sites (e.g., carbonyl carbon) and activation energies for reactions with amines or alcohols. This approach helps prioritize experimental targets, such as designing derivatives with enhanced electrophilicity .

Q. How should researchers address contradictory data in reported synthesis yields or purity levels for this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC or GC-MS (as in , where purity is specified as ≥97%) to quantify impurities and identify side products (e.g., unreacted starting materials) .

- Reaction Monitoring : In situ techniques like FT-IR can track the disappearance of the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and the emergence of the carbonyl chloride C=O stretch (~1800 cm⁻¹).

- Reproducibility Checks : Compare protocols across studies (e.g., vs. ) to identify variables like reflux duration or solvent polarity that may explain yield discrepancies .

Q. What strategies are effective for designing biologically active derivatives of this compound?

- Methodological Answer :

- Derivatization : React the acyl chloride with nucleophiles (e.g., amines, hydrazides) to form amides or hydrazones. details a method for synthesizing hydrazide derivatives using sodium acetate and acetic acid reflux, which could be adapted for this compound .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., methyl esters, as in ) and evaluate their bioactivity. For example, lists methyl esters of related heterocycles with CAS-registered structures, suggesting potential scaffolds for modification .

Contradiction Analysis and Experimental Design

Q. How can researchers resolve conflicting reports on the stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies under controlled humidity/temperature (e.g., 40°C/75% RH for 4 weeks) and monitor hydrolysis using TLC or NMR.

- Protective Measures : highlights the use of desiccants and inert atmospheres for moisture-sensitive reagents, which may explain stability variations in literature .

Q. What experimental designs are recommended for studying the compound’s role in catalytic cycles or coordination chemistry?

- Methodological Answer :

- Coordination Studies : Use the carbonyl chloride as a ligand precursor. For example, reports crystal structures of imidazolium chloride complexes, suggesting analogous indazole-based ligands could be synthesized and characterized via X-ray diffraction .

- Catalytic Screening : Pair the compound with transition metals (e.g., Pd, Cu) and assess activity in cross-coupling or acylation reactions, referencing ’s methodology for analogous carboxylate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.